molecular formula C11H15NO2 B1461587 2-Methyl-3-[(propan-2-yl)amino]benzoic acid CAS No. 1157405-32-7

2-Methyl-3-[(propan-2-yl)amino]benzoic acid

Cat. No. B1461587
M. Wt: 193.24 g/mol
InChI Key: SMTXUTBDHFNSRN-UHFFFAOYSA-N
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Description

2-Methyl-3-[(propan-2-yl)amino]benzoic acid is a chemical compound with the CAS Number: 1157405-32-7 . It has a molecular weight of 193.25 and its IUPAC name is 3-(isopropylamino)-2-methylbenzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2/c1-7(2)12-10-6-4-5-9(8(10)3)11(13)14/h4-7,12H,1-3H3,(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.25 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-Methyl-3-[(propan-2-yl)amino]benzoic acid, through its derivatives and complexes, has been synthesized and characterized for various applications. For instance, derivatives like benzothiazole-imino-benzoic acid Schiff Bases have been synthesized, leading to metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ions. These complexes, characterized through various spectroscopic techniques, demonstrate significant antimicrobial activity against bacterial strains causing human epidemic infections (Mishra et al., 2019).

Crystal Structure and Hydrogen Bonding

The compound 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid, a structural relative of 2-Methyl-3-[(propan-2-yl)amino]benzoic acid, crystallizes as centrosymmetric hydrogen-bonded dimers. This reflects the compound's ability to form stable structural configurations, beneficial for various applications in material science and drug design (Mague et al., 1998).

Structural and Photophysical Properties

The study of compounds structurally related to 2-Methyl-3-[(propan-2-yl)amino]benzoic acid, like triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, sheds light on their potential in affecting photophysical properties and intermolecular interactions. These compounds have been studied extensively, revealing insights into their physicochemical properties, beneficial for applications in material sciences and coordination chemistry (Tzimopoulos et al., 2010).

properties

IUPAC Name

2-methyl-3-(propan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)12-10-6-4-5-9(8(10)3)11(13)14/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTXUTBDHFNSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[(propan-2-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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